molecular formula C19H18N4O5S B14916634 4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide

4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B14916634
M. Wt: 414.4 g/mol
InChI Key: BIJYPYKUSFUYCL-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with a molecular formula of C20H19N5O5S. It is known for its unique structure, which includes a methoxy group, a pyrazinyl group, and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
  • N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide

Uniqueness

4-Methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

4-methoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H18N4O5S/c1-27-15-7-3-13(4-8-15)18(24)22-14-5-9-16(10-6-14)29(25,26)23-17-19(28-2)21-12-11-20-17/h3-12H,1-2H3,(H,20,23)(H,22,24)

InChI Key

BIJYPYKUSFUYCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC

Origin of Product

United States

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